1-Bromo-2-((4-chlorobenzyl)oxy)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

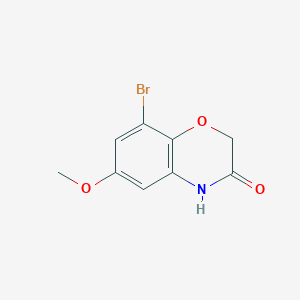

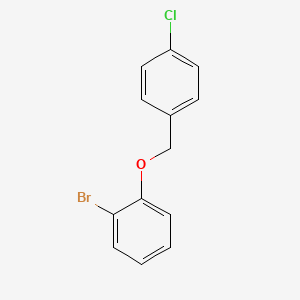

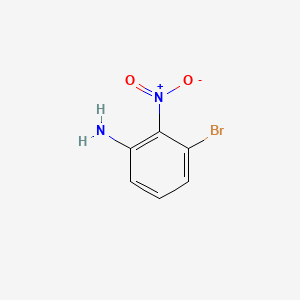

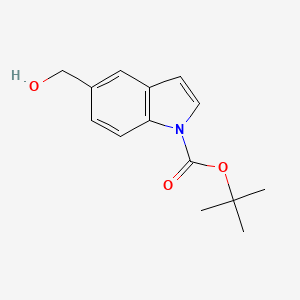

1-Bromo-2-((4-chlorobenzyl)oxy)benzene is a di-substituted benzene derivative with bromine and chlorobenzyl groups. This compound is of interest due to its potential applications in various fields, including the synthesis of graphene nanoribbons and as a precursor for pharmaceutical compounds such as CCR5 antagonists .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from simpler benzene derivatives. For instance, an intermediate compound, 4-bromo-2-(bromomethyl)-1-[(4-chlorobenzyl)oxy]benzene, is prepared through elimination, reduction, and bromination reactions using 1-chloro-4-(chloromethyl)benzene and 5-bromo-2-hydroxybenzaldehyde as starting materials . These synthetic routes are crucial for the production of more complex molecules, including CCR5 antagonists, which have shown bioactivity in preliminary studies .

Molecular Structure Analysis

The molecular structure of di-substituted benzene derivatives has been extensively studied using various spectroscopic methods. For example, the crystal structure of a bromo analogue of a related compound shows significant twisting between the benzene rings, indicating the influence of substituents on the overall molecular conformation . Additionally, vibrational spectroscopic studies, such as FT-IR and FT-Raman, provide insights into the geometry and normal modes of vibration of these molecules .

Chemical Reactions Analysis

The reactivity of 1-Bromo-2-((4-chlorobenzyl)oxy)benzene and its analogues is influenced by the presence of halogen atoms, which can participate in various chemical reactions. For instance, the synthesis of CCR5 antagonists involves elimination reactions of brominated intermediates with other compounds . The halogen atoms play a crucial role in these reactions, affecting the overall yield and efficiency of the synthesis process.

Physical and Chemical Properties Analysis

The physical and chemical properties of di-substituted benzene derivatives are characterized using different analytical techniques. NMR spectroscopy, including 1H and 2H NMR, provides detailed information about the electronic environment of hydrogen atoms in the molecule, which is affected by the presence of halogen substituents . Computational methods, such as DFT calculations, complement experimental data by predicting vibrational frequencies, molecular orbitals, and other properties like hyperpolarizability and Mulliken charges . These studies help in understanding the influence of substituents on the physical and chemical behavior of the benzene core.

Scientific Research Applications

Synthesis of CCR5 Antagonists

- 1-Bromo-2-((4-chlorobenzyl)oxy)benzene is used in the synthesis of non-peptide CCR5 antagonists, which have applications in HIV-1 prevention. The compound is synthesized using elimination, reduction, and bromization reactions, and exhibits significant bioactivity. Its structure is characterized using NMR, IR, and MS techniques (Cheng De-ju, 2015).

Antagonist Benzamide Derivatives

- It also plays a role in the creation of benzamide derivatives, which are further tested for biological activities. The structure of these products is characterized by NMR and MS analyses (H. Bi, 2015).

Fluorescence Properties

- This chemical is involved in the synthesis of compounds with notable photoluminescence properties. The fluorescence intensity and characteristics in different states (solution and solid) are investigated, showcasing its potential in applications requiring fluorescence properties (Liang Zuo-qi, 2015).

Ring Halogenation

- In the field of organic chemistry, it's used in ring halogenation processes. This involves using specific catalysts for the halogenation of polyalkylbenzenes, demonstrating its utility in complex organic synthesis (P. Bovonsombat & E. Mcnelis, 1993).

Chemical Synthesis and Characterization

- Its role in the synthesis of specific organic compounds, characterized by various spectroscopic methods, highlights its versatility in chemical synthesis and analytical chemistry. This includes its use in the preparation of compounds like N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)benzamide (Cheng De-ju, 2014).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

It’s worth noting that similar compounds have been used as reagents in the synthesis of drugs like dapagliflozin , a potent, selective renal sodium-dependent glucose cotransporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes .

Mode of Action

The compound 1-Bromo-2-((4-chlorobenzyl)oxy)benzene likely undergoes reactions at the benzylic position . These reactions can include free radical bromination, nucleophilic substitution, and oxidation . In the initiating step of a free radical reaction, for example, N-bromosuccinimide loses the N-bromo atom, leaving behind a succinimidyl radical . This radical then removes a hydrogen to form succinimide . The resulting compound then reacts with N-bromosuccinimide to form the brominated compound .

Biochemical Pathways

Similar compounds have been involved in the synthesis of drugs that inhibit the sglt2 pathway , which plays a crucial role in glucose reabsorption in the kidneys .

Result of Action

Similar compounds have been used in the synthesis of drugs that inhibit the sglt2 pathway , potentially leading to decreased glucose reabsorption in the kidneys and improved glycemic control in patients with type 2 diabetes .

Action Environment

The action, efficacy, and stability of 1-Bromo-2-((4-chlorobenzyl)oxy)benzene can be influenced by various environmental factors. These can include the pH and temperature of the reaction environment, the presence of other compounds, and the specific conditions under which the compound is stored and used .

properties

IUPAC Name |

1-bromo-2-[(4-chlorophenyl)methoxy]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrClO/c14-12-3-1-2-4-13(12)16-9-10-5-7-11(15)8-6-10/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCBVDDNFVZKFGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC2=CC=C(C=C2)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80619997 |

Source

|

| Record name | 1-Bromo-2-[(4-chlorophenyl)methoxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

494772-51-9 |

Source

|

| Record name | 1-Bromo-2-[(4-chlorophenyl)methoxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-Bromo-benzo[b]thiophen-2-yl)-methanol](/img/structure/B1288876.png)

![Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1288904.png)